molecular formula C9H9Br2N3OS B255128 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea

Cat. No. B255128
M. Wt: 367.06 g/mol
InChI Key: ZUZRJIBNHDJSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea, also known as DBTCMT, is a chemical compound that has gained significant attention from the scientific community due to its potential in various research applications.

Mechanism of Action

The mechanism of action of 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects
1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea can inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea can reduce tumor growth and improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to achieve high yields and purity. It has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea. One area of interest is the development of 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea in animal models and clinical trials.

Synthesis Methods

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea can be synthesized through a multi-step process involving the reaction of 3,5-dibromo-4-hydroxycyclohexa-2,5-dienone with methylamine and thiosemicarbazide. The final product is obtained through the addition of formaldehyde and hydrochloric acid. The synthesis of 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea has been optimized to achieve high yields and purity, making it suitable for various research applications.

Scientific Research Applications

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea has been identified as a potential therapeutic agent in the treatment of various diseases, including cancer, diabetes, and inflammation. Research has shown that 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

properties

Product Name

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea

Molecular Formula

C9H9Br2N3OS

Molecular Weight

367.06 g/mol

IUPAC Name

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea

InChI

InChI=1S/C9H9Br2N3OS/c1-12-9(16)14-13-4-5-2-6(10)8(15)7(11)3-5/h2-4,13H,1H3,(H2,12,14,16)

InChI Key

ZUZRJIBNHDJSRQ-UHFFFAOYSA-N

Isomeric SMILES

CNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)Br

SMILES

CNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)Br

Canonical SMILES

CNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)Br

Origin of Product

United States

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